L-ramnonato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium L-Rhamnonate is a compound derived from L-rhamnose , a deoxy-hexose sugar commonly found in nature. It occurs naturally in plants as part of complex pectin polysaccharides and is also present in many bacterial cell walls . The sodium salt of L-rhamnonate is a water-soluble form that has various applications in research, industry, and potentially therapeutics.

Synthesis Analysis

The synthesis of Sodium L-Rhamnonate involves chemical or enzymatic processes. While specific synthetic methods may vary, it typically starts with L-rhamnose as the precursor. Enzymes such as L-rhamnulose-phosphate aldolase (RhaE) and L-lactaldehyde reductase (RhaZ) play crucial roles in the conversion of L-rhamnose to Sodium L-Rhamnonate .

Molecular Structure Analysis

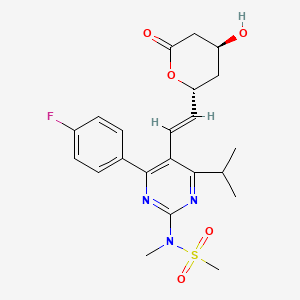

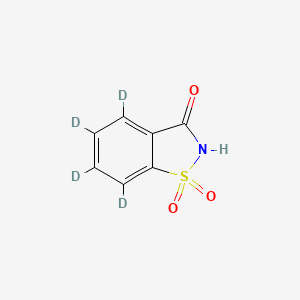

The molecular structure of Sodium L-Rhamnonate consists of the L-rhamnose backbone with an additional sodium ion attached. It is a sugar derivative with a unique arrangement of hydroxyl groups and a carboxylate group. The exact stereochemistry and conformation depend on the specific isomer (L or D) and the position of the sodium ion .

Chemical Reactions Analysis

Sodium L-Rhamnonate can participate in various chemical reactions, including hydrolysis, esterification, and oxidation. Its reactivity depends on the functional groups present. For example, it can undergo hydrolysis to release L-rhamnose or react with other compounds to form esters or glycosides .

Aplicaciones Científicas De Investigación

Bioproducción de L-ramnonato

El L-ramnonato de sodio puede ser bioproducido por ciertas bacterias como Pseudomonas taetrolens . Este proceso involucra la biotransformación de la L-ramnosa usando células en reposo de Pseudomonas taetrolens . El producto, ácido L-ramnónico, se separa e identifica usando cromatografía líquida de alta resolución (HPLC) y RMN .

Recurso renovable para la industria

Los carbohidratos, incluyendo el this compound, son recursos renovables importantes para la industria . Sus productos de oxidación tienen muchas aplicaciones en diferentes campos .

Industria alimentaria

En la industria alimentaria, el this compound puede ser usado como un aditivo para regular la acidez . Su capacidad para quelar metales lo hace útil como un suplemento mineral .

Medicina

El this compound tiene aplicaciones en el campo de la medicina. Por ejemplo, el gluconato de calcio, un producto de oxidación de la glucosa, está en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud .

Cosméticos

En la industria cosmética, el this compound puede ser usado como un humectante y antioxidante debido a su estructura de ácido polihidroxílico . Puede unirse con el agua hasta un 14% para formar una matriz transparente, lo cual es muy útil para la piel, así como para la protección en la cicatrización de heridas

Mecanismo De Acción

Target of Action

Sodium L-Rhamnonate primarily targets enzymes involved in the non-phosphorylated pathway of L-rhamnose catabolism . These enzymes include L-rhamnose-1-dehydrogenase (LraA), L-rhamnono-γ-lactonase (LraB), and L-rhamnonate dehydratase (LraC) . These enzymes play a crucial role in the metabolism of L-rhamnose, a sugar found in nature mainly as a component of certain plant structural polysaccharides and bioactive metabolites .

Mode of Action

Sodium L-Rhamnonate interacts with its targets by serving as a substrate for the enzymes in the L-rhamnose catabolic pathway . The compound is first oxidized by L-rhamnose-1-dehydrogenase (LraA) to L-rhamnono-γ-lactone, which is then converted to L-rhamnonate by L-rhamnono-γ-lactonase (LraB) .

Biochemical Pathways

The biochemical pathway affected by Sodium L-Rhamnonate is the non-phosphorylated pathway of L-rhamnose catabolism . In this pathway, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions . The downstream effects of this pathway include the production of energy and metabolic intermediates for the cell .

Pharmacokinetics

It is known that the compound enters cells via specific uptake systems

Result of Action

The action of Sodium L-Rhamnonate results in the metabolism of L-rhamnose, leading to the production of energy and metabolic intermediates . This action is essential for organisms that utilize L-rhamnose as a nutrient source .

Action Environment

The action of Sodium L-Rhamnonate can be influenced by environmental factors such as the presence of glucose. For instance, in Aspergillus nidulans, the catabolism of L-rhamnose is repressed by glucose via a CreA-independent mechanism . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions .

Análisis Bioquímico

Biochemical Properties

Sodium L-Rhamnonate interacts with several enzymes and proteins in biochemical reactions. In the non-phosphorylated pathway of Schefferomyces stipitis, L-rhamnose is converted to pyruvate and L-lactaldehyde via four metabolic reactions involving a L-rhamnose-1-dehydrogenase (RHA1) that oxidizes L-rhamnose to L-rhamnono-Y-lactone, a L-rhamnono-γ-lactonase (LRA2) that converts L-rhamnono-γ-lactone to L-rhamnonate .

Cellular Effects

Sodium L-Rhamnonate has significant effects on various types of cells and cellular processes. For instance, in Aspergillus niger, the deletion of lraA and lraB, genes involved in the catabolism of L-rhamnose, negatively affects both growth on L-rhamnose and the synthesis of α-L-rhamnosidases .

Molecular Mechanism

The molecular mechanism of Sodium L-Rhamnonate involves its conversion to pyruvate and L-lactaldehyde through a series of enzymatic reactions. This process involves the oxidation of L-rhamnose to L-rhamnono-Y-lactone by L-rhamnose-1-dehydrogenase, followed by the conversion of L-rhamnono-γ-lactone to L-rhamnonate by L-rhamnono-γ-lactonase .

Temporal Effects in Laboratory Settings

The effects of Sodium L-Rhamnonate change over time in laboratory settings. For instance, in Aspergillus niger, the expression of L-rhamnose-induced genes is reduced in lraA and lraB deletion strains when grown in transfer experiments to L-rhamnose and L-rhamnonate .

Metabolic Pathways

Sodium L-Rhamnonate is involved in the non-phosphorylated pathway of L-rhamnose catabolism. This pathway includes four metabolic enzymes: L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase .

Propiedades

IUPAC Name |

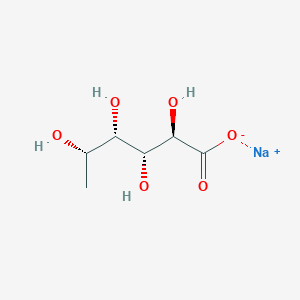

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLBEMWUZGFHH-WPFDRSMRSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)

![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)